4-morpholin-4-yl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
Overview
Description
4-morpholin-4-yl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C20H28N6O and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.23245954 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Biginelli Synthesis : A study describes the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety using a simple and efficient Biginelli synthesis method. This approach involves refluxing certain compounds with dimethylformamide dimethylacetal without any solvent, followed by reactions with urea and substituted benzaldehydes (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Dyes and Pigments
- Naphthalic Anhydride Derivatives : A study discusses the condensation of 4-halogeno-1,8-naphthalic anhydride with cyclic secondary amines, including morpholine and piperazine derivatives, to produce dyes for synthetic-polymer fibers. These derivatives provide yellow to orange dyes with good coloration and fastness properties on polyester (Peters & Bide, 1985).
Heterocyclic Synthesis
- Thioxopyrimidine Derivatives : The synthesis of novel heterocyclic compounds incorporating 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety is discussed. This includes the synthesis of derivatives involving morpholine and piperazine through intramolecular cyclization processes (Ho & Suen, 2013).
Anticancer Research
- Antiproliferative Activity : A study presents the synthesis of Mannich bases derived from 2-amino-1H-benzimidazole, involving secondary amines like morpholine and piperazine. These compounds were tested for antiproliferative activity against various human cancer cell lines, showing significant potential (Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, & Sadowska, 2015).
Properties
IUPAC Name |
4-morpholin-4-yl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c21-20-22-18(16-19(23-20)26-12-14-27-15-13-26)25-10-8-24(9-11-25)7-6-17-4-2-1-3-5-17/h1-5,16H,6-15H2,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVELNHAPNQMXKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC(=NC(=N3)N)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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